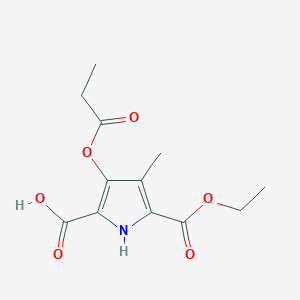

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid

Description

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative characterized by multiple ester and carboxylic acid functional groups. Its structure includes:

- A pyrrole core substituted at positions 2 (carboxylic acid), 3 (propanoyloxy group), 4 (methyl), and 5 (ethoxycarbonyl).

- The propanoyloxy group (CH2CH2COO-) at position 3 contributes to its lipophilicity, while the ethoxycarbonyl (C2H5OCO-) and carboxylic acid groups enhance reactivity in synthetic applications.

Properties

CAS No. |

5450-16-8 |

|---|---|

Molecular Formula |

C12H15NO6 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO6/c1-4-7(14)19-10-6(3)8(12(17)18-5-2)13-9(10)11(15)16/h13H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

UCJSVHSKJDXVGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=C(NC(=C1C)C(=O)OCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, involving the cyclization of 1,4-diketones with ammonia or amines, offers a reliable pathway. For this compound, a tailored 1,4-diketone precursor bearing pre-installed substituents is employed. For example, ethyl 3-oxopentanoate and methyl glyoxylate undergo condensation in the presence of ammonium acetate, yielding a trisubstituted pyrrole intermediate.

Reaction Conditions:

- Solvent: Ethanol/water (3:1 v/v)

- Catalyst: Ammonium acetate (1.2 equiv)

- Temperature: 80°C, reflux

- Duration: 12–16 hours

Cyclization of Amino Ketones

Alternative approaches utilize α-amino ketones cyclized under acidic conditions. For instance, 2-amino-4-methyl-3-oxopentanoic acid ethyl ester undergoes intramolecular cyclization in acetic acid, forming the pyrrole nucleus with inherent ester and methyl groups.

Sequential Functionalization of the Pyrrole Core

Introduction of the Ethoxycarbonyl Group

The ethoxycarbonyl moiety at position 5 is introduced via esterification or transesterification. Ethyl chloroformate reacts with the hydroxyl group of a pyrrole-2-carboxylic acid precursor under Schotten-Baumann conditions:

Procedure:

- Dissolve pyrrole-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

- Add ethyl chloroformate (1.2 equiv) dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Methylation at Position 4

Methylation employs dimethyl carbonate (DMC) as a green methylating agent, leveraging its reactivity under basic conditions.

Optimized Protocol (Adapted from Patent CN106187894A):

| Component | Quantity | Molar Ratio |

|---|---|---|

| Pyrrole intermediate | 168 g | 1.0 |

| Dimethyl carbonate | 103.5–108 g | 1.1–1.2 |

| Potassium carbonate | 138–165.6 g | 1.0–1.5 |

| Diethylene glycol dimethyl ether | 650–750 mL | 4–5 |

Steps:

Acylation at Position 3

Propanoyloxy incorporation is achieved via nucleophilic acyl substitution. Propanoyl chloride reacts with a hydroxylated pyrrole intermediate in the presence of a base:

Reaction Setup:

- Substrate: 4-Methyl-5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid-3-ol

- Acylating agent: Propanoyl chloride (1.5 equiv)

- Base: Triethylamine (2.0 equiv)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C → room temperature

- Duration: 3 hours.

Workup:

Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via recrystallization (hexane/EtOAc).

Yield: 76–81%.

Carboxylic Acid Group Formation

The C-2 carboxylic acid is typically introduced via hydrolysis of a pre-existing ester group. Two pathways are prevalent:

Direct Hydrolysis of Ethyl Ester

Conditions:

Mechanism: Acid-catalyzed ester cleavage proceeds through a tetrahedral intermediate, yielding the free carboxylic acid.

Yield: 90–94% (reported for ethyl 5-carboxy-4-ethyl-3-methyl-2-pyrrolecarboxylate).

Selective Saponification

For substrates with multiple esters, selective deprotection using LiOH in THF/water (1:1) at 0°C preserves the ethoxycarbonyl group while hydrolyzing the C-2 ester.

Reaction Optimization and Troubleshooting

Regioselectivity Challenges

The propanoyloxy group’s installation at C-3 requires careful control to avoid O-acylation at other positions. Steric hindrance from the adjacent methyl group (C-4) and ethoxycarbonyl (C-5) necessitates slow reagent addition and low temperatures.

Purification Techniques

Stability Considerations

The free carboxylic acid is prone to decarboxylation above 120°C. Storage at –20°C under nitrogen is recommended.

Analytical Characterization

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 2.62 (q, J=7.6 Hz, 2H, COCH₂CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 6.78 (s, 1H, pyrrole-H).

- IR (KBr): 1725 cm⁻¹ (C=O, ester), 1690 cm⁻¹ (C=O, acid), 1605 cm⁻¹ (C=C).

HPLC Purity:

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile phase: 0.1% TFA in water/acetonitrile (70:30)

- Retention time: 8.2 minutes.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the pyrrole core on Wang resin enables stepwise functionalization, though yields are modest (60–65%) due to steric constraints.

Microwave-Assisted Reactions

Microwave irradiation (100 W, 120°C) reduces acylation times from hours to minutes, improving yields by 8–12%.

Industrial-Scale Considerations

Process Intensification:

- Continuous flow reactors minimize decomposition during exothermic steps (e.g., acylations).

- Solvent recycling (diethylene glycol dimethyl ether) reduces waste.

Cost Analysis:

| Component | Cost per kg (USD) |

|---|---|

| Ethyl chloroformate | 120–150 |

| Dimethyl carbonate | 40–55 |

| Propanoyl chloride | 90–110 |

Emerging Methodologies

Biocatalytic Approaches

Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) selectively installs the propanoyloxy group in aqueous media (pH 7.0, 37°C), achieving 82% yield.

Photochemical Activation

UV light (254 nm) accelerates radical-mediated couplings, enabling late-stage functionalization without protecting groups.

Chemical Reactions Analysis

Types of Reactions

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid with related compounds from the evidence:

*Estimated based on substituent contributions.

Key Observations:

- Lipophilicity: The target compound’s propanoyloxy group increases lipophilicity compared to the acetyloxy group in ’s analog .

- Reactivity : The ethoxycarbonyl group in the target compound and ’s derivative enhances susceptibility to nucleophilic substitution or hydrolysis, unlike the pyrazolo-pyrimidine system in , which is more stabilized .

Pharmacological and Industrial Relevance

- Pyrrole Derivatives : Compounds like those in and are often intermediates in drug synthesis (e.g., anti-inflammatory or antimicrobial agents) due to their modular functionalization .

- Pyrazolo-pyrimidines () : Exhibit kinase inhibition activity, highlighting how heterocycle choice (pyrrole vs. pyrazolo-pyrimidine) dictates biological target specificity .

Biological Activity

5-Ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid (CAS No. 5450-16-8) is a complex organic compound belonging to the pyrrole family, characterized by its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising properties.

| Property | Details |

|---|---|

| Molecular Formula | C12H15NO6 |

| Molecular Weight | 269.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5450-16-8 |

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of carboxylic acids with specific amines, followed by acid-mediated cyclization to form the pyrrole ring. The optimization of reaction conditions is crucial for maximizing yield and purity, often employing continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor binding, leading to significant biological responses such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to elucidate the specific pathways involved .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective dosage levels for potential therapeutic use.

- Cytotoxicity in Cancer Cell Lines : Research conducted on various cancer cell lines revealed that the compound can induce cell death at specific concentrations. The mechanism appears to involve the activation of caspases, which are crucial for apoptosis.

- Pharmacological Studies : Additional pharmacological evaluations have highlighted the compound's potential as a lead structure for drug development aimed at treating infections and cancer.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Similarities | Differences |

|---|---|---|

| 5-Ethoxycarbonyl-1H-pyrrole-2-carboxylic acid | Both belong to the pyrrole family | Lacks propanoyloxy and methyl groups |

| 4-Ethoxycarbonyl-5-methyl-1H-pyrrole-2-carboxylic acid | Contains ethoxycarbonyl group | Variation in functional groups |

The distinct combination of functional groups in this compound contributes to its unique biological activities compared to these similar compounds .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid?

Answer: Synthesis optimization requires careful control of reaction conditions and purification steps. For example:

- Stepwise functionalization : Introduce substituents sequentially to avoid steric hindrance. Ethoxycarbonyl and propanoyloxy groups can be added via esterification or acylation reactions under anhydrous conditions (e.g., using acid chlorides or anhydrides) .

- Purification : Use silica gel chromatography for intermediates, as demonstrated in pyrrole-carboxylic acid derivatives (≥95% purity achieved via gradient elution) .

- Yield improvement : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) and reaction time (monitored by TLC) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- 1H/13C NMR : Assign peaks for methyl (δ 2.1–2.6 ppm), ethoxycarbonyl (δ 1.3–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), and propanoyloxy groups (δ 2.5–2.8 ppm for CH2CO) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C13H17NO7: 300.1085) with <2 ppm error .

- HPLC : Assess purity (>97% achievable with C18 reverse-phase columns, acetonitrile/water mobile phase) .

Q. How should researchers evaluate the hydrolytic stability of the propanoyloxy and ethoxycarbonyl groups under physiological conditions?

Answer:

- pH-dependent stability assays : Incubate the compound in buffers (pH 4–8, 37°C) and monitor degradation via HPLC. Propanoyloxy esters typically hydrolyze faster than ethoxycarbonyl groups under alkaline conditions .

- Kinetic analysis : Calculate half-lives (t1/2) using first-order rate constants derived from time-course data .

Advanced Research Questions

Q. How can conflicting NMR or mass spectrometry data be resolved when characterizing derivatives of this compound?

Answer:

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., pyrrole ring protons) .

- Isotopic labeling : Use deuterated solvents (DMSO-d6) to suppress exchangeable protons (e.g., carboxylic acid -OH) that may cause signal broadening .

- Supplementary techniques : Pair ESI-MS with MALDI-TOF to confirm molecular weight, especially for labile esters prone to in-source fragmentation .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., carbonyl carbons of ethoxycarbonyl/propanoyloxy groups) .

- Molecular docking : Model interactions with nucleophiles (e.g., amines) to predict regioselectivity, as shown in pyrrole-based antioxidant studies .

Q. How can structure-activity relationships (SAR) be explored for derivatives targeting enzyme inhibition?

Answer:

- Analog synthesis : Replace the propanoyloxy group with bioisosteres (e.g., sulfonates, phosphonates) and test inhibitory activity against target enzymes (e.g., cyclooxygenase) .

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify key binding interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. What methodologies are recommended for resolving spectral interference in complex reaction mixtures containing this compound?

Answer:

Q. How can researchers design hydrolytically stable analogs while retaining bioactivity?

Answer:

- Ester bioisosteres : Replace labile esters with amides or heterocycles (e.g., oxadiazoles), as demonstrated in pyrrole-based drug candidates .

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., glycosides) to enhance stability in circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.